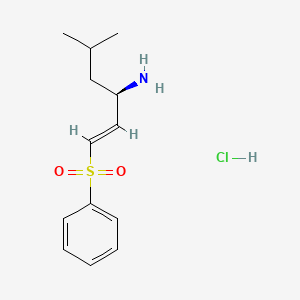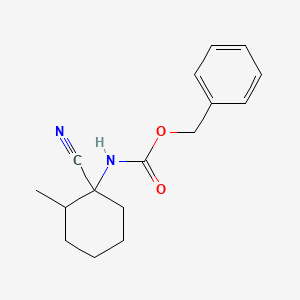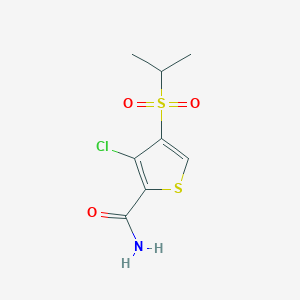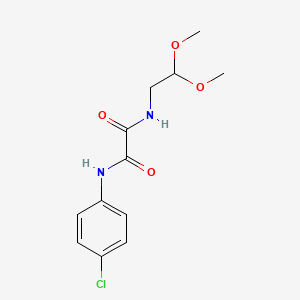
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride, also known as AMPHSH, is an organic compound used in a variety of scientific studies. It is a synthetic compound, with a molecular formula of C9H16N2O3S•HCl. AMPHSH is an important reagent in organic synthesis and is used in the preparation of various organic compounds. It is also used in the preparation of biologically active compounds, such as peptides and nucleosides, and in the study of their structure and function.
Mecanismo De Acción
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride acts as a nucleophilic reagent in organic synthesis. It reacts with electrophilic compounds to form covalent bonds. This reaction is known as nucleophilic substitution and is used in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
This compound has not been reported to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride is a versatile reagent that is useful in a variety of laboratory experiments. It is easy to synthesize and is stable under a wide range of conditions. It is also relatively inexpensive and can be purchased commercially. However, it is not as reactive as some other reagents and may require the use of higher temperatures or longer reaction times.
Direcciones Futuras
There are a number of potential future directions for research involving (E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride. These include further investigation into its mechanism of action, its use in the synthesis of biologically active compounds, and its use in the study of fluorescent molecules. Additionally, further research could be done into its applications in drug design, medicinal chemistry, and biotechnology. Finally, further studies could be conducted to explore its potential use in the development of new materials and technologies.
Métodos De Síntesis
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride is a synthetic compound, and can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-amino-5-methylhexane with phenylsulfonyl chloride in the presence of a base, such as triethylamine. This reaction produces a mixture of this compound and its (Z)-isomer. The (E)-isomer is then isolated by column chromatography.
Aplicaciones Científicas De Investigación
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride is used in a variety of scientific studies. It is used in the preparation of biologically active compounds, such as peptides and nucleosides, and in the study of their structure and function. It is also used in the synthesis of biologically active compounds, such as antibiotics, and in the study of their mechanism of action. In addition, this compound is used in the synthesis of fluorescent molecules and in the study of their photophysical properties.
Propiedades
IUPAC Name |
(E,3R)-1-(benzenesulfonyl)-5-methylhex-1-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11(2)10-12(14)8-9-17(15,16)13-6-4-3-5-7-13;/h3-9,11-12H,10,14H2,1-2H3;1H/b9-8+;/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPJUDUXIQZLD-APNCBEBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=CS(=O)(=O)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](/C=C/S(=O)(=O)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)





